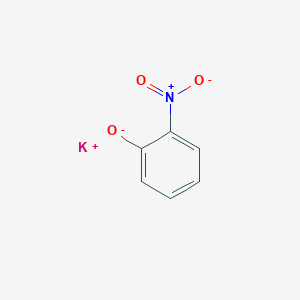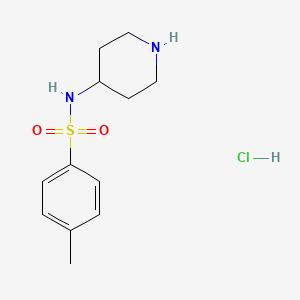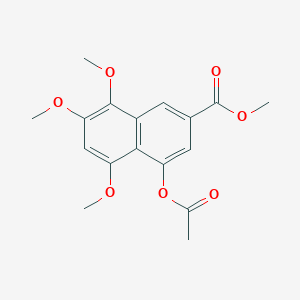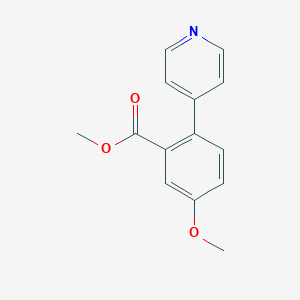![molecular formula C18H16O5 B13926987 [2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl](methyl)propanedioic acid CAS No. 88598-78-1](/img/structure/B13926987.png)
[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl](methyl)propanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,1’-Biphenyl]-4-yl)-2-oxoethylpropanedioic acid is a complex organic compound with a unique structure that includes a biphenyl group, a keto group, and a propanedioic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-4-yl)-2-oxoethylpropanedioic acid typically involves multiple steps, starting with the formation of the biphenyl group, followed by the introduction of the keto group and the propanedioic acid moiety. Common reagents used in these reactions include biphenyl derivatives, acylating agents, and malonic acid derivatives. The reaction conditions often involve the use of catalysts, such as acids or bases, and may require specific temperatures and solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-([1,1’-Biphenyl]-4-yl)-2-oxoethylpropanedioic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2-([1,1’-Biphenyl]-4-yl)-2-oxoethylpropanedioic acid can undergo various chemical reactions, including:
- Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
- Reduction: Reduction reactions can convert the keto group to an alcohol or other functional groups.
- Substitution: The biphenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
- Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
- Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
- Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-([1,1’-Biphenyl]-4-yl)-2-oxoethylpropanedioic acid is used as a building block for the synthesis of more complex molecules
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical research. It can be used to study enzyme mechanisms, protein-ligand interactions, and cellular processes.
Medicine: In medicine, 2-([1,1’-Biphenyl]-4-yl)-2-oxoethylpropanedioic acid has potential applications as a drug precursor or active pharmaceutical ingredient. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Industrially, the compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mécanisme D'action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-2-oxoethylpropanedioic acid involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Propriétés
Numéro CAS |
88598-78-1 |
|---|---|
Formule moléculaire |
C18H16O5 |
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
2-methyl-2-[2-oxo-2-(4-phenylphenyl)ethyl]propanedioic acid |
InChI |
InChI=1S/C18H16O5/c1-18(16(20)21,17(22)23)11-15(19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,20,21)(H,22,23) |
Clé InChI |
LRZSUVXLJFBPNB-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(3-Bromo-phenoxy)-5-methoxy-phenyl]-acetic acid methyl ester](/img/structure/B13926924.png)



![ethyl 2-benzyl-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B13926935.png)
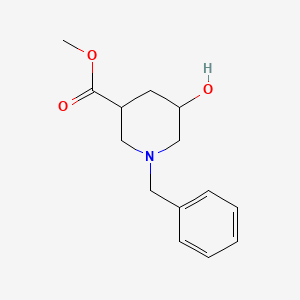
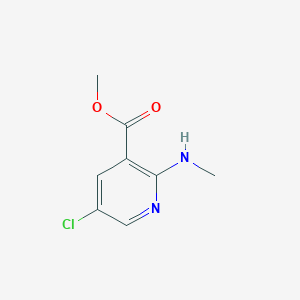
![6-Bromo-8-iodoimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B13926960.png)
